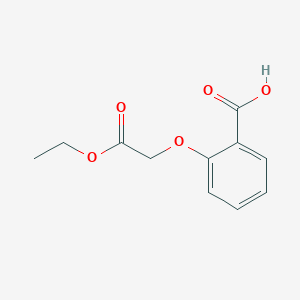

2-(2-Ethoxy-2-oxoethoxy)benzoic acid

Description

Contextualizing 2-(2-Ethoxy-2-oxoethoxy)benzoic Acid within Contemporary Organic Synthesis

In modern organic synthesis, molecules that contain multiple, differentially reactive functional groups are highly valued as versatile building blocks, or synthons. This compound fits this description, possessing a carboxylic acid and an ester group. This arrangement allows for selective chemical transformations. For instance, the carboxylic acid can be converted into an amide, acid chloride, or another ester, while the existing ethyl ester group remains intact under specific conditions. Conversely, the ethyl ester can be hydrolyzed or transesterified.

This bifunctional nature makes it a promising precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. Research on structurally related 2-acylbenzoic acids has shown they are broadly applied in the construction of heterocycles like phthalides, isoindolines, and phthalazinones due to their multiple reactive sites. researchgate.net The strategic positioning of the two oxygen-containing side chains in this compound creates the potential for intramolecular cyclization reactions to form oxygen-containing benzoheterocycles, which are significant scaffolds in many biologically active compounds.

Significance of Benzoic Acid Derivatives in Chemical Sciences

The parent compound, benzoic acid, is the simplest aromatic carboxylic acid and serves as a precursor to a vast number of derivatives used across science and industry. appchemical.com Benzoic acid and its salts are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. appchemical.comchemicalbook.com

In the chemical sciences, benzoic acid derivatives are indispensable. They function as key intermediates in the industrial synthesis of many organic substances, including dyes, fragrances, plastics, and insect repellents. nih.govguidechem.com The reactivity of the carboxyl group allows for its conversion into esters, amides, and acid halides, making it a cornerstone of organic synthesis. guidechem.com Furthermore, the aromatic ring can be modified through electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups that modulate the molecule's physical, chemical, and biological properties.

Many benzoic acid derivatives exhibit significant biological activity and are used in medicine. For example, benzoic acid is a component of Whitfield's ointment for treating fungal skin diseases. appchemical.com Synthetic derivatives form the basis of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. nbinno.comresearchgate.net Their role as building blocks for bioactive molecules continues to drive research into new synthetic methodologies and applications. preprints.org

Scope and Objectives of Research on this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the objectives for studying such a compound can be inferred from broader research trends in organic and medicinal chemistry. A primary objective is often the development of novel synthetic pathways. The creation of multifunctional molecules like this one serves as a testbed for new synthetic methods and reagents.

A second major objective is the exploration of its utility as a synthon for creating larger, more complex molecular architectures. The dual functionality of this compound makes it an attractive starting material for synthesizing novel heterocyclic systems. Research in this area is often aimed at producing libraries of new compounds for biological screening. beilstein-journals.org

Finally, a significant research objective for substituted benzoic acids is the investigation of structure-activity relationships. Scientists systematically modify the substituents on the benzoic acid scaffold and study how these changes influence the molecule's properties. This can include studying their physical characteristics, such as acidity and crystal packing, or evaluating their biological activity. spectrumchemical.com Research on compounds like this compound would likely aim to understand how its specific substituent pattern contributes to its chemical reactivity and potential as a precursor for new materials or therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDPPXQRJVSKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxy 2 Oxoethoxy Benzoic Acid and Its Analogues

Established Reaction Pathways for 2-(2-Ethoxy-2-oxoethoxy)benzoic Acid Synthesis

Traditional synthetic approaches to this compound and its analogues rely on well-understood, robust reactions that have been staples of organic chemistry for decades. These methods typically involve the sequential formation of the ether and ester functionalities from readily available starting materials.

Esterification and Etherification Approaches in its Preparation

The synthesis of the target molecule is classically achieved through a two-step process involving the formation of an ether linkage followed by manipulation of the acid functionality, or vice-versa. A primary and highly effective method is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction forms an ether by the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com

For the preparation of this compound, this typically involves using a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid) as the starting material. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide. This intermediate then reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), to form the ether linkage, yielding the target compound directly.

A general scheme for this Williamson ether synthesis is presented below:

Step 1: Deprotonation: Salicylic acid is treated with a base (e.g., NaOH) in a suitable solvent to form sodium salicylate (B1505791).

Step 2: Nucleophilic Substitution (Etherification): The sodium salicylate is then reacted with ethyl chloroacetate. The salicylate anion acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate to form the ether bond.

An alternative established route involves the etherification of a salicylic acid ester, such as methyl salicylate. chemicalbook.com In this approach, the phenolic hydroxyl group is first etherified, for instance with diethyl sulfate (B86663) in the presence of a base like potassium hydroxide. chemicalbook.com The resulting ester, methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, is then hydrolyzed under basic conditions (saponification) followed by acidification to yield the final carboxylic acid product.

| Reactants | Reagents & Conditions | Product | Yield |

| Methyl Salicylate, Diethyl Sulfate | 1. KOH, Ethanol (B145695), 15°C, 6h2. NaOH, Water, 65°C, 6h | 2-Ethoxybenzoic acid (analogue) | 98.31% |

| Salicylic Acid, Bromoethane | KOH, Acetone (B3395972), Reflux 9-15h | o-Ethoxybenzoic acid (analogue) | High |

| 4-Methylphenol, Chloroacetic acid | 1. NaOH(aq)2. Heat 90-100°C | 4-Methylphenoxyacetic acid (analogue) | N/A |

Multi-step Condensation Reactions in Benzoic Acid Derivative Synthesis

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water or an alcohol, are fundamental in organic synthesis for building complex carbon skeletons. While not a direct single step to the final product, the principles of reactions like the Claisen condensation are employed in the synthesis of precursors and analogues. The Claisen condensation facilitates carbon-carbon bond formation by reacting two ester molecules in the presence of a strong base. masterorganicchemistry.com

For instance, a Claisen-type condensation has been successfully used in the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, an analogue structure. researchgate.net This reaction involved p-anisaldehyde and ethyl ethoxyacetate. This demonstrates how the ethoxyacetate moiety, a key component of the target molecule, can be used as a building block in C-C bond-forming reactions to create more complex molecular architectures. researchgate.net Although this specific example leads to an α-alkoxy-cinnamate rather than a benzoic acid derivative directly, the underlying strategy of using an enolate derived from an ethoxyacetate in a condensation reaction is a valid multi-step approach for creating substituted acid analogues.

The Dieckmann condensation, an intramolecular version of the Claisen condensation, is another powerful tool for synthesizing cyclic β-keto esters, which can serve as versatile intermediates for complex benzoic acid derivatives. alfa-chemistry.comorganic-chemistry.orglibretexts.org This reaction is particularly useful for creating five- or six-membered rings, which could be further elaborated into functionalized benzoic acid systems. alfa-chemistry.com

Approaches involving 2-aminobenzoic acid and related reagents

2-Aminobenzoic acid, also known as anthranilic acid, serves as a versatile starting material for a wide array of benzoic acid derivatives. The amino group can be readily transformed into various other functionalities, providing a strategic entry point for synthesis.

A relevant example is the synthesis of 2-(2-ethoxy-2-oxoacetamido)benzoic acid, a close structural analogue of the target compound where the ether oxygen is replaced by an amide nitrogen. This compound is prepared through a straightforward condensation reaction between 2-aminobenzoic acid and ethyl chlorooxoacetate in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The amino group of anthranilic acid acts as a nucleophile, attacking the acyl chloride functionality of ethyl chlorooxoacetate to form an amide bond, yielding the final product.

| Starting Material | Reagent | Solvent | Yield | Product |

| 2-Aminobenzoic acid | Ethyl chlorooxoacetate | THF | 55% | 2-(2-Ethoxy-2-oxoacetamido)benzoic acid |

This reaction highlights the utility of anthranilic acid as a scaffold. The resulting amide can be a final product itself or an intermediate. While converting the amide in this specific analogue to an ether would be challenging, this pathway demonstrates an established method for accessing closely related structures.

Exploration of Novel Synthetic Routes for this compound

In the quest for more efficient and atom-economical synthetic methods, researchers have turned to novel strategies that can streamline the construction of complex molecules. These approaches often involve the direct functionalization of C-H bonds, a strategy that avoids the need for pre-functionalized starting materials.

C-H Functionalization Strategies for Benzoic Acid Derivatives

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis. This approach aims to directly convert a C-H bond on an aromatic ring into a C-C or C-heteroatom bond, thereby simplifying synthetic sequences. For benzoic acid derivatives, this is particularly attractive but also challenging due to the electronic nature of the ring and the directing effects of the carboxyl group.

A notable innovation is the development of methods for the direct ethoxylation of benzoic acid derivatives. One such method involves using a bidentate directing group attached to the benzoic acid. google.com This directing group positions a catalyst in close proximity to the ortho C-H bond, enabling its selective activation and subsequent reaction with an ethoxy source. This strategy allows for the direct installation of an ethoxy group at the 2-position of the benzoic acid ring, a key step in forming analogues of the target molecule. google.com

Transition Metal-Catalyzed Syntheses

Many modern C-H functionalization reactions are enabled by transition metal catalysts. Metals like palladium, rhodium, and copper are particularly effective at mediating these transformations. In the context of synthesizing analogues of this compound, transition metal catalysis offers a novel and efficient route.

A patented method describes the synthesis of 2-ethoxybenzoic acid compounds using a cuprous chloride (CuCl) catalyst. google.com In this process, benzoic acid is first converted to a derivative containing an N-O bidentate directing group. This substrate then undergoes a copper-catalyzed reaction with ethanol as the ethoxy source. The directing group facilitates the selective C-H activation at the ortho position, leading to the formation of the 2-ethoxy derivative with high efficiency. The directing group can then be removed under mild conditions to yield the final 2-ethoxybenzoic acid product. google.com

| Substrate | Catalyst | Reagents | Temperature | Yield (Ethoxylation Step) |

| Benzoylamino pyridine-1-oxide derivative | CuCl | Ethanol, Pyridine, K₂CO₃ | 130 °C | 84% |

This transition metal-catalyzed approach represents a significant advancement over traditional methods, offering a more direct pathway to ortho-functionalized benzoic acids and showcasing the potential of modern catalytic methods in organic synthesis.

Reaction Mechanism Elucidation in this compound Synthesis

The predominant reaction for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comfrancis-press.com The key steps involved in this mechanism are outlined below:

Deprotonation: The synthesis initiates with the deprotonation of the phenolic hydroxyl group of salicylic acid (2-hydroxybenzoic acid) using a suitable base. This results in the formation of a sodium or potassium salt, generating a potent nucleophile, the salicylate phenoxide ion. The choice of a strong base is crucial as alcohols are generally weak acids. edubirdie.com

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This attack occurs from the backside of the carbon-halogen bond. masterorganicchemistry.com

Transition State: The reaction proceeds through a single transition state where the new carbon-oxygen bond is forming concurrently as the carbon-halogen bond is breaking.

Product Formation: The reaction results in the formation of the ether linkage, yielding this compound and a halide salt as a byproduct. A key characteristic of the S(_N)2 mechanism is the inversion of stereochemistry at the electrophilic carbon; however, in the case of ethyl haloacetates, this is not a factor as the carbon is not a stereocenter.

The efficiency of this S(_N)2 reaction is highest with primary alkyl halides like ethyl bromoacetate, as steric hindrance is minimal. masterorganicchemistry.com Secondary and tertiary alkyl halides are less suitable as they can lead to competing elimination reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is a critical aspect of maximizing the yield and purity of this compound. Several factors, including the choice of reactants, solvents, bases, and catalysts, as well as the reaction temperature and time, play a significant role.

Influence of Reactants and Reagents:

Alkylating Agent: While both ethyl chloroacetate and ethyl bromoacetate can be used, ethyl bromoacetate is generally more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion.

Base: A variety of bases can be employed to deprotonate the salicylic acid. Strong bases such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly used. researchgate.net The choice of base can significantly impact the reaction rate and yield.

Solvent: The solvent plays a crucial role in the S(_N)2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. francis-press.com

Role of Phase-Transfer Catalysis:

To enhance the reaction rate and efficiency, particularly in biphasic systems, phase-transfer catalysts (PTCs) are often employed. nih.govresearchgate.net Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is present. This approach can lead to higher yields, milder reaction conditions, and reduced reaction times. nih.govresearchgate.net

Temperature and Reaction Time:

The reaction temperature is a critical parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. A typical temperature range for this type of Williamson ether synthesis is between 70°C and 110°C. researchgate.net The optimal reaction time is determined by monitoring the reaction progress, often using techniques like thin-layer chromatography (TLC).

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how varying reaction parameters can influence the product yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 60 | 12 | 75 |

| 2 | NaH | DMF | 80 | 8 | 88 |

| 3 | K₂CO₃ | DMF | 80 | 10 | 85 |

| 4 | NaOH | Ethanol/Water | 100 | 24 | 60 |

| 5 | K₂CO₃ with TBAB | Toluene/Water | 90 | 6 | 92 |

This table is a representative illustration of potential optimization outcomes based on established principles of the Williamson ether synthesis and does not represent actual experimental data from a single study.

Advanced Spectroscopic and Structural Characterization of 2 2 Ethoxy 2 Oxoethoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(2-ethoxy-2-oxoethoxy)benzoic acid is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring. The proton ortho to the carboxyl group and the one ortho to the ether linkage would be the most deshielded due to the electron-withdrawing nature of these substituents.

The ethoxy group would give rise to a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, resulting from coupling with each other. The methylene protons of the oxoethoxy group would appear as a singlet, as they lack adjacent protons to couple with. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H | 7.0 - 8.2 | Multiplet | - |

| -O-CH₂-C=O | 4.8 - 5.0 | Singlet | - |

| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7.1 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in unique electronic environments.

The carbonyl carbons of the carboxylic acid and the ester are anticipated to be the most deshielded, appearing at the downfield end of the spectrum. The six aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the positions of the substituents. The carbon atom attached to the ether oxygen would be more deshielded than the other aromatic carbons. The aliphatic carbons of the ethoxy and oxoethoxy groups would appear in the upfield region of the spectrum. For comparison, the related compound 2-ethoxybenzoic acid shows aromatic carbons in the range of 112-157 ppm and the ethoxy group carbons at approximately 14 and 66 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| Ar-C-O | 155 - 160 |

| Ar-C-COOH | 120 - 125 |

| Ar-C | 115 - 140 |

| -O-CH₂-C=O | 65 - 70 |

| -O-CH₂-CH₃ | 60 - 65 |

| -O-CH₂-CH₃ | 13 - 16 |

| -O-CH₂-C=O | 168 - 172 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methyl and methylene protons of the ethoxy group. The aromatic protons would show correlations between adjacent protons on the ring, helping to decipher their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon of the ethoxy group, as well as between the methylene protons and the methylene carbon of the same group. Similarly, the methylene protons of the oxoethoxy group would correlate with their attached carbon. Each aromatic proton would show a correlation to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methylene protons of the ethoxy group would show a correlation to the ester carbonyl carbon. The methylene protons of the oxoethoxy group would show correlations to the ether-linked aromatic carbon and the ester carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. Two distinct carbonyl stretching bands would be prominent: one for the carboxylic acid C=O group (around 1700-1725 cm⁻¹) and another for the ester C=O group (around 1735-1750 cm⁻¹).

The C-O stretching vibrations of the ether and ester groups would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the ethoxy and methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Ester) | 1735 - 1750 |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-O stretch (Ether and Ester) | 1000 - 1300 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations, particularly the symmetric ring breathing mode. The C=C bonds of the benzene ring would also give rise to strong Raman signals. The C=O stretching vibrations would be present but might be weaker than in the FT-IR spectrum. The aliphatic C-H stretching and bending vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Detailed mass spectrometry data, which is essential for the confirmation of the molecular formula of this compound, could not be located in the searched scientific literature and databases. This includes information on the molecular ion peak (M+) or other characteristic fragmentation patterns that would definitively verify the compound's elemental composition.

X-ray Crystallography of this compound and its Co-crystals

Single Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found. As a result, critical data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates, which are necessary for determining the absolute structure, are not available.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided. Such an analysis would typically describe the hydrogen bonding networks, van der Waals forces, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state.

Computational and Theoretical Investigations of 2 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. However, specific studies applying these methods to 2-(2-ethoxy-2-oxoethoxy)benzoic acid are not readily found in the scientific literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound have been identified in a thorough search of scientific databases. Such studies would typically involve optimizing the molecular geometry and calculating various electronic properties to predict the molecule's stability, reactivity, and potential reaction mechanisms.

Molecular Orbital Analysis (HOMO-LUMO)

A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Without specific DFT or other quantum chemical studies, data on the HOMO-LUMO energies and the energy gap for this compound remains unavailable.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, intramolecular interactions, and bonding characteristics of a molecule. This analysis can reveal important details about electron delocalization and hyperconjugative interactions that contribute to molecular stability. No published NBO analyses for this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. Such simulations could provide valuable information on the preferred three-dimensional structures of this compound in different environments. A search for such studies yielded no specific results for this compound.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of a compound. There are no available computational studies that report the predicted spectroscopic parameters for this compound.

Computational Analysis of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that encode information about the chemical structure and are used to predict various physicochemical properties and biological activities. The calculation and analysis of descriptors related to reactivity (e.g., electrophilicity index, chemical hardness) for this compound have not been reported in the accessible literature.

Chemical Transformations and Derivatization Strategies of 2 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Modifications of the Carboxyl Group

The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters, amides, and the reduction to alcohol derivatives.

The carboxylic acid group of 2-(2-ethoxy-2-oxoethoxy)benzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding esters. This reaction is fundamental in synthesizing derivatives with altered solubility and electronic properties. Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to form an amide bond. The synthesis of complex benzoic acid derivatives frequently involves multi-step reactions that can include condensation and amidation. nih.gov For instance, the reaction of a benzoic acid derivative with an amine can lead to the formation of a new amide linkage, a common strategy in medicinal chemistry to explore structure-activity relationships.

A general representation of these reactions is depicted below:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: R-COOH + R'₂NH → R-CONR'₂ + H₂O

Detailed research into the synthesis of various benzoyl amides has demonstrated the conversion of benzoic acid derivatives into their corresponding acid chlorides using reagents like thionyl chloride, followed by reaction with an appropriate amine to form the amide. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Alcohol (e.g., Methanol) | Diester |

| This compound | Amine (e.g., Diethylamine) | Amide-ester |

The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The ester group may also be susceptible to reduction by these reagents. The reduction of esters to primary alcohols is a well-established transformation. libretexts.org Careful selection of the reducing agent and reaction conditions is crucial to achieve the desired selectivity. For example, the reduction of an ester like ethyl benzoate (B1203000) yields the corresponding primary alcohol, benzyl (B1604629) alcohol, along with ethanol (B145695). libretexts.org

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH₄ | 2-(2-Hydroxyethoxy)benzyl alcohol |

Transformations of the Ethoxy-oxoethoxy Side Chain

The side chain offers two key reactive sites: the ester linkage and the ether bond.

The ester group in the side chain can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org Alkaline hydrolysis, often referred to as saponification, is typically carried out using a base such as sodium hydroxide (B78521), followed by acidification. sserc.org.ukquora.com This reaction proceeds via a nucleophilic acyl substitution mechanism. quora.com For example, the hydrolysis of ethyl benzoate with sodium hydroxide produces sodium benzoate, which upon acidification yields benzoic acid. sserc.org.ukquora.com A similar process would convert this compound to 2-(carboxymethoxy)benzoic acid.

| Starting Material | Reagents | Product |

| This compound | 1. NaOH, H₂O 2. HCl | 2-(carboxymethoxy)benzoic acid |

The ether linkage can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comtransformationtutoring.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. chemistrysteps.comlibretexts.org For an aryl alkyl ether, cleavage typically results in a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to Sₙ2 attack. libretexts.orglibretexts.org In the case of this compound, the ether cleavage would be expected to yield 2-hydroxybenzoic acid (salicylic acid) and a derivative of the side chain.

| Starting Material | Reagent | Expected Products |

| This compound | HBr or HI | 2-Hydroxybenzoic acid and ethyl bromoacetate (B1195939) or ethyl iodoacetate |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents (the carboxyl group and the ether-containing side chain) will influence the position of the incoming electrophile. Both the carboxyl group and the ether group are ortho, para-directing, however, the carboxyl group is deactivating while the ether group is activating. The outcome of such reactions will depend on the interplay of these electronic effects and steric hindrance. For instance, the halogenation of benzoic acids can be achieved using a halogenating agent in the presence of an alkaline compound to yield 2-halogenated benzoic acids with high regioselectivity. epo.orggoogle.com

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-(2-ethoxy-2-oxoethoxy)benzoic acid |

| Bromination | Br₂, FeBr₃ | Bromo-2-(2-ethoxy-2-oxoethoxy)benzoic acid |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of a wide array of functional groups onto the benzene ring. The outcome of such reactions on a substituted benzene is largely governed by the electronic nature of the substituents already present. In the case of this compound, the directing effects of the alkoxy and carboxylic acid groups are paramount.

The alkoxy group (-OR) is an activating, ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. This increases the electron density at the positions ortho and para to the ether linkage, making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

The combined influence of these two groups on this compound leads to a complex reactivity pattern. The activating effect of the alkoxy group is expected to be dominant, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the deactivating nature of the carboxylic acid group will render the molecule less reactive than benzene itself.

Nitration:

| Reactant | Reagents and Conditions | Major Products | Reference |

| 2-Ethoxybenzoic acid | HNO₃, H₂SO₄ | 2-Ethoxy-5-nitrobenzoic acid, 2-Ethoxy-3-nitrobenzoic acid | Theoretical |

Halogenation:

Halogenation, another key EAS reaction, is expected to follow a similar regiochemical outcome. The introduction of a halogen atom will predominantly occur at the positions activated by the alkoxy group. For instance, the bromination of this compound would likely yield a mixture of 3-bromo and 5-bromo derivatives.

| Reactant | Reagents and Conditions | Major Products | Reference |

| This compound | Br₂, FeBr₃ | 3-Bromo-2-(2-ethoxy-2-oxoethoxy)benzoic acid, 5-Bromo-2-(2-ethoxy-2-oxoethoxy)benzoic acid | Theoretical |

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are important for forming new carbon-carbon bonds on the aromatic ring. However, these reactions are generally not successful on strongly deactivated rings. The presence of the deactivating carboxylic acid group on this compound makes it a poor substrate for Friedel-Crafts reactions. The Lewis acid catalyst required for these reactions can also coordinate with the carbonyl oxygen of the carboxylic acid, further deactivating the ring.

Nucleophilic Aromatic Substitution on Activated Analogues

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, which is favored by electron-donating groups, nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The aromatic ring of this compound itself is not sufficiently electron-deficient to undergo nucleophilic aromatic substitution.

However, "activated analogues" of this compound, particularly those bearing strongly electron-withdrawing groups such as a nitro group (-NO₂), can undergo SNAAr reactions. For a successful SNAAr reaction, the electron-withdrawing group must be positioned ortho or para to a suitable leaving group, such as a halide.

For instance, a hypothetical activated analogue, such as 2-(2-ethoxy-2-oxoethoxy)-5-nitrobenzoic acid with a leaving group at the 2-position (e.g., a fluorine or chlorine atom), could potentially undergo nucleophilic substitution.

| Activated Analogue | Nucleophile | Product | Reference |

| 2-Fluoro-5-nitro- (analogue) | Methoxide (CH₃O⁻) | 2-Methoxy-5-nitro- (analogue) | Theoretical |

| 2-Chloro-5-nitro- (analogue) | Ammonia (NH₃) | 2-Amino-5-nitro- (analogue) | Theoretical |

In these hypothetical examples, the nitro group at the para position to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

Applications of 2 2 Ethoxy 2 Oxoethoxy Benzoic Acid in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Molecule Construction

As a molecule possessing three distinct points of reactivity—the aromatic ring, the carboxylic acid, and the ethyl ester—2-(2-Ethoxy-2-oxoethoxy)benzoic acid holds theoretical potential as a versatile synthetic building block. The carboxylic acid can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. The ethyl ester can be selectively hydrolyzed or transesterified. Furthermore, the benzene (B151609) ring is amenable to electrophilic substitution reactions.

Despite this structural potential, a comprehensive review of available scientific literature does not yield specific, documented examples of this compound being used as a key intermediate in the total synthesis of complex natural products or pharmaceuticals. Its role remains largely theoretical in this context, representing a potentially useful but as-yet underexplored scaffold for synthetic chemists.

Utilization in the Development of Research Probes and Sensors

The development of chemical probes and sensors is a significant area of analytical chemistry, focusing on the design of molecules that can detect and signal the presence of specific analytes.

Precursor in Fluorescent Probe Design (e.g., Zinc Detection Probes)

Fluorescent probes for metal ions like zinc (Zn²⁺) are crucial tools in biology and environmental science. rsc.orgnih.gov These probes are typically designed with a chelating unit that selectively binds the target ion and a fluorophore that signals the binding event through a change in its light-emitting properties. researchgate.netnih.gov

The structure of this compound contains oxygen atoms in its ether, ester, and carboxylic acid groups that could potentially coordinate with a metal ion. This chelating capability makes it a plausible precursor for incorporation into a larger fluorescent probe system. However, a detailed search of chemical research databases and scientific literature reveals no specific instances where this compound has been utilized as a precursor in the design or synthesis of fluorescent probes for zinc or any other analyte. The application of this specific molecule in fluorescent probe design remains a hypothetical possibility awaiting investigation.

Integration into Chemosensors for Analytical Applications

Chemosensors operate on principles similar to fluorescent probes but may signal through various mechanisms, including colorimetric changes or electrochemical signals. The ability of the functional groups in this compound to participate in hydrogen bonding or metal coordination suggests it could be integrated into sensor architectures. For instance, it could be immobilized on a surface or incorporated into a polymer matrix to create a sensing material. At present, there is no published research detailing the integration or application of this compound in the development of chemosensors for specific analytical purposes.

Contribution to Materials Science Research

The unique structural features of this compound also point to potential applications in the synthesis of novel materials.

Precursor for Metal-Organic Frameworks (MOFs) Ligands

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rroij.comnih.gov The properties of a MOF are directly influenced by the geometry and functionality of its organic ligand. Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis. mdpi.com

The presence of a benzoic acid moiety makes this compound a candidate for use as an organic linker in MOF synthesis. The additional ether and ester groups could influence the framework's topology and potentially provide post-synthetic modification sites. However, an extensive review of the literature on MOF synthesis and design does not show any reported use of this compound as a primary or secondary ligand in the construction of MOFs.

Application in Polymer Chemistry and Advanced Material Synthesis

In polymer chemistry, monomers with multiple functional groups can be used to create cross-linked networks or to introduce specific properties into a polymer chain. The carboxylic acid group of this compound could be used for the synthesis of polyesters or polyamides. The pendant ethoxy-oxoethoxy side chain could influence the polymer's physical properties, such as its solubility, glass transition temperature, and mechanical characteristics. While the synthesis of advanced polymers is an active area of research, there are currently no specific studies or reports on the use of this compound as a monomer or modifying agent in polymer chemistry. nih.gov

Significance in Mechanistic Organic Chemistry Studies

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no specific, documented significance of "this compound" in mechanistic organic chemistry studies. Research focusing on the role of this particular compound as a reactant, catalyst, or probe to elucidate reaction mechanisms, intermediates, or transition states is not present in the accessible body of scientific publications.

While the broader class of ortho-substituted benzoic acids is of considerable interest in mechanistic studies, particularly in the context of the "ortho effect" which influences acidity and reactivity, studies specifically employing this compound for these purposes have not been reported. The unique electronic and steric properties conferred by the ethoxy-2-oxoethoxy substituent could theoretically influence reaction pathways, but such effects have not been experimentally investigated or detailed in published research.

Consequently, the generation of detailed research findings or data tables regarding its application in this specific area of chemical research is not possible at this time. Further investigation would be required by the scientific community to establish any potential role for this compound in advancing the understanding of organic reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Ethoxy-2-oxoethoxy)benzoic acid with high yield?

- Methodological Answer : The synthesis involves reacting ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K. Key parameters include maintaining low temperatures to minimize side reactions and using a 1:1 molar ratio of reactants. Post-reaction, concentration under vacuum and recrystallization from ethanol yield light-yellow crystals. The reported yield is ~55%, but optimization can be achieved by varying solvent polarity (e.g., dimethylformamide for slower kinetics) or adding catalysts like triethylamine to neutralize HCl byproducts .

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) is standard. The compound crystallizes in the triclinic space group , with unit cell parameters . Data collection involves θ angles of 2.4–27.7°, followed by refinement using SHELXL-2014/6. Hydrogen bonding networks (e.g., O–H⋯O interactions) should be analyzed to confirm supramolecular packing .

Q. What analytical techniques validate the purity and elemental composition of synthesized batches?

- Methodological Answer : Combustion analysis (C, H, N) compares calculated vs. experimental values (e.g., C: 55.70% vs. 55.77%). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at 237.21 (M+H⁺). Discrepancies in elemental data require recalibration of synthesis or purification steps .

Advanced Research Questions

Q. How do discrepancies in crystallographic refinement (e.g., thermal parameters, occupancy) affect structural reliability?

- Methodological Answer : Anomalous displacement parameters () may indicate disorder in the ethoxy group. Use SHELXL’s PART instruction to model partial occupancy. Validate with Hirshfeld surface analysis to distinguish genuine disorder from data collection artifacts (e.g., crystal twinning). Cross-validate with DFT-optimized geometries to resolve ambiguities .

Q. What strategies link structural features (e.g., substituent positioning) to biological activity in HDAC inhibition studies?

- Methodological Answer : Replace the ethoxy group with methyl/methoxy variants to study steric and electronic effects. Assay inhibitory activity against HDAC isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates like Boc-Lys(Ac)-AMC. Molecular docking (AutoDock Vina) into HDAC active sites identifies key interactions (e.g., hydrogen bonding with Zn²⁺ cofactor) .

Q. How can computational modeling predict solubility and stability under physiological conditions?

- Methodological Answer : Use COSMO-RS simulations to calculate partition coefficients (log ) and pKa values. Solubility in aqueous buffers (pH 7.4) can be experimentally validated via shake-flask methods. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, with LC-MS identifying byproducts like hydrolyzed benzoic acid derivatives .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., fixed cell lines, serum-free media). Use orthogonal methods: For nitric oxide (NO) detection, combine fluorescent probes (e.g., SNFL1E derivatives) with Griess assay for nitrite quantification. Statistical meta-analysis of IC₅₀ values across studies identifies outliers due to assay sensitivity variations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.